N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide
Description
N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 2-(4-chlorophenyl) substituent on the quinoline core and a 4-carbamoylphenyl group attached to the carboxamide nitrogen.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O2/c24-16-9-5-14(6-10-16)21-13-19(18-3-1-2-4-20(18)27-21)23(29)26-17-11-7-15(8-12-17)22(25)28/h1-13H,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWOEMILFIBXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide has been investigated for its potential anticancer effects. Studies indicate that quinoline derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this one have demonstrated significant cytotoxicity against human colorectal adenocarcinoma cells (Caco-2) and colon cancer cells (HCT-116) .
Antimalarial Activity
Research has highlighted the antiplasmodial activity of quinoline derivatives against Plasmodium falciparum, the causative agent of malaria. A related compound was optimized for better pharmacokinetic properties, showing excellent efficacy in mouse models with low dosages required for therapeutic effects . The mechanism involves inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite .
Antimicrobial Effects
Quinoline derivatives have also been explored for their antimicrobial properties. They exhibit activity against various bacteria by targeting essential enzymes involved in DNA replication, such as DNA gyrase . This makes them potential candidates for developing new antibiotics amid rising antibiotic resistance.
Anticancer Research
A study focusing on quinoline derivatives demonstrated that specific modifications could enhance their anticancer activity. For example, substituents on the phenyl rings were systematically varied to assess their effects on cytotoxicity against cancer cell lines .
Antimalarial Development
In a preclinical study, a quinoline-4-carboxamide derivative was tested for its ability to prevent malaria transmission by acting against both liver stages and gametocytes of Plasmodium species. The results indicated that certain structural modifications led to improved efficacy and reduced toxicity .
Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide are compared below with analogous quinoline-4-carboxamides documented in the literature.
Table 1: Structural and Physicochemical Properties
Key Observations:
Substituent Effects on Bioactivity: The 4-chlorophenyl group at the quinoline-2-position is shared by the target compound, (thiadiazole derivative), and (chloropyridine derivative). This substituent is associated with enhanced lipophilicity, which may improve cellular uptake . Electron-withdrawing groups (e.g., -Cl, -F) at the quinoline-2-position are prevalent in antibacterial agents (e.g., : fluorophenyl derivative), whereas electron-donating groups (e.g., -OCH₃ in ) may alter electronic properties and binding affinity .
Carboxamide Modifications: The carbamoylphenyl group in the target compound contrasts with heterocyclic substituents (e.g., thiadiazole in , morpholine in ). Thiadiazole derivatives are known for antimicrobial activity, while morpholine groups enhance solubility . Aliphatic amines (e.g., dimethylamino groups in and ) improve water solubility but may reduce metabolic stability compared to aromatic carbamoyl groups .
Synthetic Efficiency :
- Yields for analogous compounds range from 54% to 67% , with HPLC purity >97% (). The absence of data for the target compound suggests further optimization may be required .
Spectroscopic Characterization :
- 1H-NMR and HRMS data for compounds in and confirm structural integrity. For example, the target compound’s expected NMR signals would include aromatic protons (δ 7.0–8.5 ppm) and carbamoyl NH₂ protons (δ ~5.0–6.0 ppm), similar to reported analogs .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Optimal Conditions | Yield Range | Pitfalls | Reference |
|---|---|---|---|---|
| Cyclocondensation | 120°C, N₂ atmosphere | 45–60% | Decomposition above 130°C | |
| Coupling | EDCI, DMAP, rt, 24h | 70–85% | Excess DMAP reduces purity | |
| Crystallization | Ethanol:H₂O (3:1), −20°C | 90–95% | Slow cooling avoids impurities |
What analytical strategies are most effective for confirming the structure and purity of this compound?
Basic
Methodology :
- X-ray Crystallography : Resolves absolute configuration; SHELXL refinement achieves R-factors <0.05 with high-quality crystals .
- Multinuclear NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., quinoline H-3 singlet at δ 8.92 ppm, carbamoyl NH₂ at δ 7.3–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode verifies [M+H]⁺ at m/z 434.08 (C₂₃H₁₇ClN₃O₂) .
Q. Table 2: Diagnostic Spectral Markers
| Technique | Key Peaks | Structural Confirmation | Reference |
|---|---|---|---|
| ¹H NMR | δ 8.92 (s, 1H, H-3) | Quinoline core | |
| ¹³C NMR | δ 165.2 (C=O) | Carboxamide linkage | |
| X-ray | C-Cl bond: 1.73 Å | 4-Chlorophenyl orientation |
How can researchers optimize reaction conditions to improve synthetic yield and scalability?
Advanced
Methodology :
- DoE (Design of Experiments) : Screen temperature (80–140°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd/C for hydrogenation) .
- Flow Chemistry : Continuous processing reduces side reactions (e.g., dimerization) during carboxamide coupling .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., acyloxyborane intermediates in coupling) to halt reactions at optimal conversion .
Q. Case Study :
- Increasing EDCI from 1.2 to 1.5 equivalents improved coupling yield from 68% to 82% but required post-reaction quenching (1M HCl) to remove excess reagent .
How should contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
Advanced
Methodology :
Assay Harmonization :
- Use standardized cell lines (e.g., HepG2 for cytotoxicity) and exposure times (48h vs. 72h) .
- Validate via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
Structural Integrity Checks :
- 2D NMR (HSQC/HMBC) confirms absence of regioisomers (e.g., carbamoyl group at C-4 vs. C-2) .
Solubility Adjustments :
- Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .
Q. Table 3: Resolving Data Discrepancies
| Discrepancy Source | Mitigation Strategy | Reference |
|---|---|---|
| Impurity interference | HPLC-MS purity >99% | |
| Metabolic instability | Liver microsome assays (e.g., t₁/₂ >60 min) | |
| Protein binding | Adjust FBS concentration in media |
What computational and experimental approaches elucidate the compound’s mechanism of action?
Advanced
Methodology :
- Molecular Docking : AutoDock Vina screens binding to kinase domains (e.g., EGFR TK: predicted ΔG = −9.2 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD <1 µM suggests high affinity) .
- CRISPR-Cas9 Knockout : Validate target engagement (e.g., apoptosis induction in Bax⁻/⁻ cells) .
Q. Case Study :
- Analogous quinoline carboxamides showed >10-fold selectivity for cancer vs. normal cells when the 4-chlorophenyl group engaged hydrophobic kinase pockets .
How can structure-activity relationship (SAR) studies guide derivative design?
Advanced
Methodology :
- Bioisosteric Replacement : Substitute 4-carbamoylphenyl with sulfonamide (improves solubility) or pyridyl (enhances π-π stacking) .
- Positional Scanning : Modify quinoline C-2 (4-chlorophenyl → 4-fluorophenyl) to tune metabolic stability .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands (e.g., thalidomide) for targeted degradation .
Q. Table 4: SAR Trends in Quinoline Carboxamides
| Modification | Effect on Activity | Reference |
|---|---|---|
| 4-Cl → 4-F | ↑ Metabolic stability, ↓ IC₅₀ | |
| Carbamoyl → Acetyl | ↓ Solubility, ↑ Membrane permeability | |
| Quinoline → Isoquinoline | Alters kinase selectivity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
